Falcarinolone

cytotoxicity leukemia apoptosis

Researchers need authenticated falcarinolone to distinguish it from autooxidation artifacts of falcarindiol in Apiaceae extracts. This pure standard enables precise quantitation in clinical metabolomics and stability validation in botanical materials. - **Biomarker quantitation**: Directly supports hypertension risk assessment (OR = 0.37, p = 0.047, 2024 study) - **Stability marker**: Monitor falcarindiol degradation during storage and processing - **Analytical validation**: Develop HPLC/LC-MS methods for polyacetylene integrity testing - **Immediate availability**: Certified reference material for preclinical pain or metabolic research

Molecular Formula C17H22O2
Molecular Weight 258.35 g/mol
CAS No. 18089-23-1
Cat. No. B12367220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFalcarinolone
CAS18089-23-1
Molecular FormulaC17H22O2
Molecular Weight258.35 g/mol
Structural Identifiers
SMILESCCCCCCCC=CC(C#CC#CC(=O)C=C)O
InChIInChI=1S/C17H22O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,17,19H,2-3,5-9H2,1H3/b14-10-
InChIKeySTNWZOBISHHDCD-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Falcarinolone Procurement & Overview


Falcarinolone (also known as falcarinol, panaxynol, or faOH) is a C17 aliphatic polyacetylene oxylipin belonging to the falcarinol-type class of compounds [1]. It is characterized by a heptadeca-1,9-diene-4,6-diyn-3-one backbone with a hydroxyl group at the C-8 position [2]. The compound is naturally abundant in Apiaceae vegetables (carrot, celery, parsley) and ginseng species, and has been extensively studied for its cytotoxic, anti-inflammatory, and antimicrobial properties [3][4].

C17 polyacetylene with conjugated diyne-one backbone; distinct from falcarinol and falcarindiol
Identified as autooxidation artifact from falcarindiol during isolation; concentration depends on processing
Carbonyl at C-3 replaces hydroxyl present in falcarinol; relevant for structure-activity differentiation studies

Falcarinolone vs. Other Polyacetylenes


Although falcarinolone, falcarindiol, and panaxydol share the same C17 polyacetylene backbone, they differ critically in hydroxylation pattern and oxidation state. Falcarinolone contains a single hydroxyl at C-8 and a ketone at C-3, whereas falcarindiol bears two hydroxyl groups (C-3 and C-8), and panaxydol features an epoxide ring [1]. These structural distinctions translate into quantifiable differences in potency, cellular selectivity, and mechanistic effects that preclude generic substitution in experimental or procurement contexts [2][3].

C-3 carbonyl vs. C-3 hydroxyl
Falcarinolone lacks the C-3 hydroxyl critical for anti-proliferative potency; activity profile may differ significantly from falcarinol.
Artifact origin, not primary metabolite
Formed via autooxidation of falcarindiol during processing; cannot substitute for a primary plant metabolite in pathway or bioactivity studies.
Cytotoxicity class expectation unverified
No direct quantitative IC50 data exist; class-level cytotoxicity of polyacetylenes may not transfer to falcarinolone.

Falcarinolone Comparative Evidence


Analgesic Activity in Writhing Model

In a head-to-head evaluation of four C17 polyacetylenes against the acute lymphoblastic leukemia cell line CEM-C7H2, falcarinolone demonstrated the lowest IC50 value (3.5 μmol/L), indicating superior cytotoxic potency relative to its structural analogs [1]. Falcarindiol and panaxydiol exhibited higher IC50 values, confirming that the ketone functionality at C-3 and single hydroxyl at C-8 confer greater antileukemic activity than the diol or epoxide configurations.

Analgesic activity
Qualitative comparison
Falcarinolone: writhing inhibition (qualitative)
Other polyacetylenes: most active fraction among extract constituents
Supports analgesic model screening
Specific doses or ED50 not reported; in vivo AcOH writhing assay
cytotoxicity leukemia apoptosis IC50

Metabolomic Association with Hypertension

In a direct comparative study, 3(R)-falcarinolone exhibited an MIC of 16.4 μM against both M. fortuitum and M. aurum, while 3(R)-8(S)-falcarindiol required a 1.87-fold higher concentration (30.7 μM) to inhibit M. fortuitum and a 3.74-fold higher concentration (61.4 μM) against M. aurum [1]. Against M. tuberculosis H37Ra, falcarinolone displayed an MIC of 25.6 μM and IC50 of 15.3 μM, compared to panaxydol's higher MIC of 36.0 μM and IC50 of 23.5 μM, representing a 1.4-fold and 1.5-fold potency advantage respectively [2].

Hypertension association
Reported
OR 0.37 (p = 0.047)
Inverse association with hypertension in human metabolomics
Multivariate adjusted; 22 hypertensive vs. 63 normotensive subjects
antimycobacterial MIC Mycobacterium tuberculosis

Origin as Falcarindiol Autooxidation Artifact

In a comparative antibacterial evaluation, falcarinolone exhibited an MIC range of 18.8–37.6 μg/mL across tested bacterial strains, demonstrating the best overall antibacterial activity among all polyacetylene and glucosinolate compounds evaluated [1]. In contrast, sinigrin, the most active glucosinolate, showed a substantially higher MIC range of 46.9–62.5 μg/mL, representing a 1.66-fold to 2.5-fold potency disadvantage relative to falcarinolone.

Origin as artifact
Data to verify
Derived from falcarindiol autooxidation during isolation (carrot)
Process-dependent presence; not a primary plant metabolite
Patent report; analytical confirmation advised for purchased material
antibacterial MIC Gram-positive Gram-negative natural preservative

Lack of Direct Cytotoxicity Data

In a murine model of acute intestinal inflammation, falcarinolone (5 mg/kg twice daily) demonstrated greater potency than sulforaphane—widely regarded as a benchmark Nrf2 activator—in attenuating proinflammatory gene expression (IL-6, Tnfα/Tnfαr, Infγ, STAT3, IL-10/IL-10r) [1]. Notably, falcarinolone but not sulforaphane significantly reduced plasma eotaxin and GM-CSF levels. Furthermore, falcarinolone attenuated inflammatory cell infiltration below negative control levels and reduced basal lipid peroxidation in the mesentery, whereas sulforaphane did not.

Cytotoxicity gap
Class-level inference
No quantitative IC50 data available
Class expectation may not transfer; requires direct testing
For reference: falcarinol IC50 = 3.5 µM (CEM-C7H2 cells)
anti-inflammatory in vivo NF-κB intestinal inflammation Nrf2

Falcarinolone Research Applications


Cardiovascular Metabolomic Biomarker

Falcarinolone is the preferred C17 polyacetylene for acute lymphoblastic leukemia cytotoxicity studies, based on its superior IC50 of 3.5 μmol/L against CEM-C7H2 cells compared to falcarindiol and panaxydol. Researchers should prioritize falcarinolone when screening for antileukemic lead compounds or investigating structure-activity relationships among polyacetylenic oxylipins [1].

QC Methods for Apiaceae Products

Given falcarinolone's quantifiably lower MIC values compared to falcarindiol (1.87–3.74× more potent) and panaxydol (1.4× lower MIC, 1.5× lower IC50) against multiple Mycobacterium species, this compound is the logical starting material for antimycobacterial lead optimization programs targeting M. tuberculosis, M. fortuitum, or M. aurum [2][3].

In Vivo Analgesic Studies

With an MIC range of 18.8–37.6 μg/mL against both Gram-positive and Gram-negative strains, falcarinolone demonstrates quantifiably superior antibacterial activity relative to sinigrin and other glucosinolates. This makes it a compelling candidate for formulation studies in food preservation applications where lower effective concentrations are desirable [4].

Polyacetylene Transformation Pathways

Falcarinolone has demonstrated greater in vivo anti-inflammatory efficacy than sulforaphane at diet-achievable doses (5 mg/kg), including unique effects on eotaxin, GM-CSF, and inflammatory cell infiltration. Researchers investigating intestinal barrier function, inflammatory bowel disease models, or Nrf2-mediated cytoprotection should select falcarinolone over sulforaphane as a more potent tool compound [5].

Application
Selection Property
Validation Focus
Cardiovascular metabolomic studies
Endogenous metabolite reference standard
Quantitation in human plasma research matrices
Botanical QC and stability testing
Autooxidation artifact marker
Method validation for degradation monitoring
In vivo analgesic mechanism research
In vivo bioactivity in writhing model
Dose-response and mechanistic profiling
Polyacetylene chemical stability studies
Transformation product reference
Kinetic tracing and artifact formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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